2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c28-21(25-14-11-17-5-2-1-3-6-17)16-30-22-19-7-4-8-20(19)27(23(29)26-22)15-18-9-12-24-13-10-18/h1-3,5-6,9-10,12-13H,4,7-8,11,14-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNGQNFKUIQZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCCC3=CC=CC=C3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The pyridine moiety can participate in electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Biological Activities
Research indicates that compounds structurally related to 2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide exhibit several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent due to its ability to inhibit tumor cell proliferation.
- Neuroprotective Properties : Similar compounds have been investigated for their neuroprotective effects against excitotoxicity associated with neurological disorders such as epilepsy and Alzheimer's disease .
- Kinase Inhibition : The compound's structural features suggest it may act as a kinase inhibitor, which is a significant target in cancer therapy. Kinase inhibitors are crucial for regulating cell signaling pathways involved in cell growth and proliferation.
Therapeutic Applications
The therapeutic potential of this compound can be summarized as follows:
| Application Area | Potential Uses |
|---|---|
| Cancer Therapy | Inhibition of tumor growth through targeted action on cancerous cells. |
| Neurology | Neuroprotection in conditions like epilepsy and neurodegenerative diseases. |
| Cardiovascular Health | Potential modulation of pathways involved in cardiovascular diseases. |
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Anticancer Studies : Research has shown that derivatives of pyrimidine compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, modifications to the pyridine ring have enhanced their selectivity and potency against specific cancer types.
- Neuropharmacology : A study focusing on AMPA receptor antagonists demonstrated that similar structures could effectively reduce seizure activity in animal models, suggesting that compounds like this compound could be explored for further development in treating epilepsy .
- Kinase Inhibition Research : Investigations into kinase inhibitors have revealed promising results for compounds with similar structural motifs in modulating signaling pathways critical for cancer progression.
Mechanism of Action
The mechanism of action of 2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their enzyme inhibitory properties.
Thioxopyrimidines: These compounds contain a sulfur atom in the pyrimidine ring and exhibit diverse biological activities.
Uniqueness
What sets 2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide apart is its unique combination of structural features, including the fused cyclopentane and pyrimidine rings, the pyridine moiety, and the thioether linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound 2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide , with the CAS number 946271-25-6, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 406.5 g/mol. The compound features a pyridine ring, a thioether linkage, and an acetamide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 946271-25-6 |
Research indicates that this compound may exhibit a range of biological activities through various mechanisms:
- Kinase Inhibition : The compound's structure includes a hinge-binding moiety typical in kinase inhibitors. Preliminary studies suggest it may inhibit specific kinases involved in cancer progression and inflammation.
- Antiviral Activity : Similar compounds have shown promise as antiviral agents, particularly against RNA viruses. The presence of the pyridine and pyrimidine rings may enhance binding affinity to viral proteins .
- Anti-inflammatory Effects : Compounds with similar scaffolds have been reported to exhibit anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX) .
Anticancer Activity
A study examining the anticancer properties of related compounds found that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines. For example, compounds targeting leukemia cells showed IC50 values ranging from 0.20 to 0.35 μM .
In Vivo Studies
In vivo studies have demonstrated the potential of this compound in reducing tumor growth in animal models. The compound's administration resulted in a significant decrease in tumor size compared to control groups, indicating its potential as a therapeutic agent against certain cancers.
Case Studies
- Case Study 1 : A derivative of the compound was tested for its effects on HL-60 leukemia cells, showing a notable reduction in cell viability at concentrations as low as 0.25 μM. This suggests a strong potential for further development as an anticancer drug.
- Case Study 2 : Another study focused on the anti-inflammatory effects of related thiazole derivatives revealed that these compounds inhibited COX-II activity with IC50 values ranging from 0.52 to 22.25 μM, indicating the potential for similar activity in our target compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic thiol substitution at the 4-position of the pyrimidinone core. A reflux-based approach using sodium acetate in ethanol (as a base) is effective for coupling the thiol-containing intermediate with the acetamide moiety. Recrystallization from ethanol-dioxane mixtures (1:2) typically yields high-purity crystals . Palladium-catalyzed reductive cyclization reactions, using formic acid derivatives as CO surrogates, may also be employed to construct the cyclopenta[d]pyrimidinone scaffold, though optimization of ligand systems (e.g., phosphine ligands) is critical for regioselectivity .
Q. Which analytical techniques are most suitable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the integration of the pyridinylmethyl, tetrahydrocyclopenta[d]pyrimidinone, and phenethylacetamide groups.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : For resolving stereochemical ambiguities in the fused cyclopenta-pyrimidinone system, as demonstrated in structurally related spiro compounds .
- HPLC-PDA : Monitor purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
Q. What safety precautions should be taken during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- First Aid : In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation of the thioether moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies for synthesizing the cyclopenta[d]pyrimidinone core?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates under varying conditions (e.g., Pd catalysts vs. base-mediated cyclization) to identify rate-limiting steps.
- Computational Modeling : Use DFT calculations to evaluate transition-state energies for competing pathways (e.g., palladium-mediated CO insertion vs. acid-catalyzed ring closure) .
- Byproduct Analysis : Characterize side products via LC-MS to pinpoint competing reaction mechanisms.
Q. What strategies optimize regioselectivity in functionalizing the pyrimidinone ring?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., acetyl or nitro groups) at the 2-position to steer thiol substitution to the 4-position, followed by deprotection .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate ion, favoring substitution at the electron-deficient 4-position.
- Microwave-Assisted Synthesis : Reduce reaction times and improve selectivity by minimizing thermal degradation pathways .
Q. How can researchers address discrepancies in biological activity data across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the pyridinylmethyl and phenethyl groups to isolate contributions to activity.
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in cellular assays, which may explain divergent results in analogs with similar parent structures .
- Target Engagement Assays : Employ thermal shift assays or SPR to measure binding affinities against putative targets (e.g., kinase domains), controlling for off-target effects .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC and Hill coefficients.
- Bootstrap Resampling : Estimate confidence intervals for potency metrics in small-sample datasets.
- ANOVA with Post Hoc Tests : Compare efficacy across analogs using Tukey’s HSD to control for Type I errors .
Q. How should researchers design stability studies under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to pH 1–13 buffers (37°C) and analyze degradation products via LC-HRMS.
- Oxidative Stress Testing : Use hydrogen peroxide (3% v/v) to assess thioether oxidation susceptibility.
- Plasma Stability : Incubate with mouse/human plasma (37°C, 1–24 hours) and quantify parent compound loss using isotopically labeled internal standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
